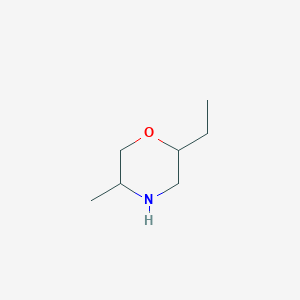

2-Ethyl-5-methylmorpholine

Description

Significance of the Morpholine (B109124) Scaffold in Organic and Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. This distinction arises from its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. The unique physicochemical properties of the morpholine moiety contribute to its utility. The presence of the nitrogen atom provides a basic center that can be crucial for interactions with biological targets, while the oxygen atom can participate in hydrogen bonding and influences the molecule's polarity and solubility.

This versatile scaffold is incorporated into drug candidates to enhance their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. Its structural rigidity and potential for stereoisomerism also allow for the fine-tuning of a compound's three-dimensional shape to optimize binding to specific enzymes or receptors. Consequently, morpholine derivatives have been successfully developed as anticancer, antibacterial, antiviral, and central nervous system-active agents, underscoring the profound importance of this heterocyclic system in the quest for new therapeutics.

Structural Context of 2-Ethyl-5-methylmorpholine within Substituted Morpholine Derivatives

2-Ethyl-5-methylmorpholine is a disubstituted morpholine, meaning it has two substituents attached to the carbon atoms of the morpholine ring. Specifically, an ethyl group is located at position 2 and a methyl group at position 5. The relative positions of these substituents give rise to the possibility of cis and trans diastereomers, as well as enantiomers, depending on the spatial arrangement of the ethyl and methyl groups relative to the plane of the morpholine ring.

The synthesis of 2,5-disubstituted morpholines is a well-documented area of organic chemistry, with various stereoselective methods developed to control the relative and absolute stereochemistry of the substituents. These methods often involve the cyclization of appropriately substituted amino alcohols or the modification of existing morpholine rings. General strategies for creating such structures include:

Palladium-catalyzed carboamination: This method can be used to form cis-3,5-disubstituted morpholines from substituted ethanolamine (B43304) derivatives and aryl or alkenyl bromides. chemicalbook.com

Iodine-mediated cyclization: Diastereoselective synthesis of trans-2,5-disubstituted morpholines can be achieved from amino acid-derived precursors through an iodine-mediated cyclization process. nih.govacs.org

Rhodium-catalyzed intramolecular cyclization: Nitrogen-tethered allenols can be cyclized in the presence of a rhodium catalyst to yield highly substituted morpholines, including 2,5-disubstituted derivatives, with high diastereoselectivity. rsc.org

Reaction of epoxides with amino alcohols: Enantiopure epoxides can react with amino alcohols to form amino diol adducts, which can then undergo regioselective ring closure to yield trans-2,5-disubstituted morpholines. nih.gov

| Property | Value |

| IUPAC Name | 2-ethyl-5-methylmorpholine |

| CAS Number | 858453-47-1 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.2 g/mol |

| Appearance | Liquid |

| InChI Key | WISZZHKHSREDOZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CNC(C)CO1 |

Current Research Landscape and Knowledge Gaps for 2-Ethyl-5-methylmorpholine

A comprehensive survey of the scientific literature reveals a significant knowledge gap concerning 2-Ethyl-5-methylmorpholine. Unlike its parent compound, morpholine, and many other substituted derivatives, there is a distinct lack of published research focusing specifically on its synthesis, characterization, and potential applications.

The available information is largely limited to its identification in chemical supplier catalogs and databases, which provide basic information such as its CAS number and molecular formula. sigmaaldrich.comamericanelements.comsigmaaldrich.comaccelachem.comfluorochem.co.uk There are no detailed studies on its physicochemical properties, such as boiling point, melting point, pKa, or spectroscopic data (NMR, IR, Mass Spectrometry) in peer-reviewed journals.

Furthermore, the biological activity and potential medicinal chemistry applications of 2-Ethyl-5-methylmorpholine remain entirely unexplored. While the broader class of 2,5-disubstituted morpholines has been investigated for various biological activities, no such data is available for this specific compound. This lack of research stands in contrast to its positional isomer, 5-ethyl-2-methylmorpholine, for which some research and applications have been reported.

The absence of dedicated research on 2-Ethyl-5-methylmorpholine represents a clear gap in the current understanding of substituted morpholines. Future research could focus on:

Developing and reporting a specific, high-yield synthesis for both cis and trans isomers of 2-Ethyl-5-methylmorpholine.

Thoroughly characterizing its physicochemical properties to establish a baseline for future studies.

Investigating its potential biological activities through screening in various assays to uncover any therapeutic potential.

Until such studies are undertaken, 2-Ethyl-5-methylmorpholine will remain an enigmatic member of the morpholine family, its potential contributions to science and technology yet to be realized.

Properties

IUPAC Name |

2-ethyl-5-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-7-4-8-6(2)5-9-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISZZHKHSREDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 5 Methylmorpholine

De Novo Synthesis Strategies for the 2-Ethyl-5-methylmorpholine Ring System

The foundational synthesis of the morpholine (B109124) ring, the core of 2-Ethyl-5-methylmorpholine, can be achieved through several de novo strategies. These methods build the heterocyclic system from acyclic precursors. A prominent approach is the intramolecular cyclization of intermediates like amino diols or amino alcohols. oup.comoup.com One effective method is the indium(III)-catalyzed intramolecular reductive etherification of keto alcohols. oup.comoup.com This reaction proceeds under mild catalytic conditions and demonstrates good functional group compatibility, allowing for the construction of various substituted morpholines. oup.com

Other notable strategies include:

Cyclization of alkynylamines or alkynylalcohols: This method utilizes unsaturated precursors to form the heterocyclic ring. oup.com

Ring opening of aziridines: This strategy involves expanding a three-membered ring into the six-membered morpholine system. oup.com

Palladium-catalyzed carboamination: This key step involves reacting a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide to generate the morpholine product. nih.gov

These methods provide versatile pathways to the basic morpholine scaffold, which can then be functionalized or built from already substituted precursors to yield 2-Ethyl-5-methylmorpholine.

Introduction of Alkyl Substituents at Specific Ring Positions (C2 and C5) in Morpholine Scaffolds

The targeted synthesis of 2-Ethyl-5-methylmorpholine requires the precise introduction of an ethyl group at the C2 position and a methyl group at the C5 position. Methodologies for creating 2,5-disubstituted morpholines are well-documented.

An indium(III)-catalyzed reductive etherification reaction has proven effective for creating cis-2,5-disubstituted morpholines with high diastereoselectivity. oup.com Another powerful technique is the iodine-mediated 6-exotrig type cyclization of intermediates derived from amino acids. nih.govacs.org This approach yields trans-2,5-disubstituted morpholines with high diastereoselectivity. nih.govacs.org For instance, the displacement of iodine with a hydride ion can introduce a methyl group at the C2-position, demonstrating the potential for diversification at this site. nih.govacs.org

Furthermore, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is an atom-economic pathway to obtain N-protected 2,5-disubstituted morpholines in high yields and with excellent diastereoselectivity. rsc.org A copper(II)-promoted oxyamination of alkenes also provides a direct route to 2,5-disubstituted morpholines. nih.gov

| Methodology | Key Reagents/Catalyst | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Reductive Etherification | Indium(III) catalyst (e.g., InBr₃) | High (cis) | oup.com |

| Iodocyclization | Iodine (I₂) | High (trans) | nih.govacs.org |

| Allenol Cyclization | Rhodium catalyst | High to Excellent | rsc.org |

| Alkene Oxyamination | Copper(II) 2-ethylhexanoate | High | nih.gov |

Stereoselective Synthesis of Enantiopure 2-Ethyl-5-methylmorpholine

The presence of two chiral centers at C2 and C5 means that 2-Ethyl-5-methylmorpholine can exist as four possible stereoisomers. Stereoselective synthesis aims to produce a single desired isomer.

Chiral Pool Approaches for 2-Ethyl-5-methylmorpholine Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials to impart chirality to the final product. A common strategy for synthesizing substituted morpholines begins with enantiopure amino acids. acs.org For example, S-amino acids can be converted through a multi-step sequence into primary alcohols, which then undergo iodine-mediated cyclization to form chiral trans-2,5-disubstituted morpholines, retaining the absolute stereochemistry from the starting amino acid. acs.org

Another effective chiral pool approach starts with enantiopure epoxides, which react with amino alcohols. nih.govacs.org This method has been successfully applied to the enantio- and diastereoselective synthesis of trans-2,5-disubstituted morpholine derivatives. nih.govacs.org The choice of route may depend on the steric demands of the substituents being introduced. acs.org

Asymmetric Catalysis in 2-Ethyl-5-methylmorpholine Synthesis

Asymmetric catalysis employs a chiral catalyst to control the stereochemical outcome of a reaction. A highly effective method for producing chiral 2-substituted morpholines is the asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines). semanticscholar.orgnih.govrsc.org Using a bisphosphine-rhodium catalyst, a variety of 2-substituted chiral morpholines can be obtained with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). semanticscholar.orgnih.gov While this method has been extensively demonstrated for the C2 position, the principles of asymmetric catalysis are a cornerstone of modern synthetic chemistry for creating chiral molecules. nih.govmdpi.com

| Catalyst System | Substrate | Result | Reference |

|---|---|---|---|

| Bisphosphine-Rhodium Complex | 2-Substituted Dehydromorpholines | Quantitative yields, up to 99% ee | semanticscholar.orgnih.gov |

Diastereoselective Synthesis of 2-Ethyl-5-methylmorpholine Isomers

Diastereoselective synthesis focuses on controlling the relative configuration between the two stereocenters. Many of the methods used to install the substituents also provide high levels of diastereocontrol.

Trans-Selective Synthesis : The reaction of enantiopure epoxides with amino alcohols, followed by regioselective hydroxyl activation and ring closure, is a highly stereoselective method for preparing trans-2,5-disubstituted morpholines. acs.org Similarly, iodine-mediated cyclization of derivatives from amino acids consistently produces the trans isomer. nih.govacs.org

Cis-Selective Synthesis : An indium(III)-catalyzed intramolecular reductive etherification has been shown to produce cis-2,5-disubstituted morpholines with high diastereoselectivity. oup.com A palladium-catalyzed carboamination reaction starting from enantiomerically pure amino alcohols also generates cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov

The choice of synthetic strategy therefore allows for the selective targeting of either the cis or trans diastereomer of 2-Ethyl-5-methylmorpholine.

Optimization and Green Chemistry Considerations in 2-Ethyl-5-methylmorpholine Production

Modern synthetic chemistry places a strong emphasis on process optimization and green chemistry to improve efficiency, reduce waste, and enhance safety. In the context of morpholine synthesis, significant strides have been made.

A recently developed green protocol involves the use of ethylene (B1197577) sulfate (B86663) as an inexpensive reagent to convert 1,2-amino alcohols to morpholines. chemrxiv.orgacs.orgchemrxiv.orgnih.gov This one or two-step, redox-neutral process offers considerable environmental and safety advantages over traditional methods that often use reagents like chloroacetyl chloride followed by hydride reductions. chemrxiv.org The ethylene sulfate method is high-yielding, scalable to over 50 grams, and avoids the waste associated with multi-step procedures and harsh reducing agents. chemrxiv.orgchemrxiv.orgnih.gov

Optimization of reaction conditions, such as catalyst loading, temperature, and pressure, is crucial for maximizing yield and minimizing byproducts. acs.orggoogle.com For example, in the synthesis of N-formylmorpholine, a related compound, optimizing temperature and pressure led to high yields. ajgreenchem.com Such principles are directly applicable to the industrial production of 2-Ethyl-5-methylmorpholine, ensuring the process is both economically viable and environmentally responsible.

Convergent and Divergent Synthetic Routes to 2-Ethyl-5-methylmorpholine Derivatives

The strategic construction of chemical libraries for screening and development purposes often relies on either convergent or divergent synthetic plans. These approaches are particularly valuable for creating a range of derivatives based on a core scaffold like 2-Ethyl-5-methylmorpholine, allowing for systematic exploration of structure-activity relationships. A divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of final products. researchgate.net Conversely, a convergent strategy involves the independent synthesis of key fragments of a target molecule, which are then combined in the final stages. researchgate.net

Divergent Synthesis Approach

In a divergent approach to 2-Ethyl-5-methylmorpholine derivatives, the fully formed morpholine ring serves as the central pluripotent intermediate. This common core can be functionalized in various ways, most commonly at the nitrogen atom, to yield a library of structurally related compounds.

A plausible synthesis of the core 2-Ethyl-5-methylmorpholine scaffold would involve the acid-catalyzed cyclization of an appropriate N-substituted diethanolamine (B148213) precursor. Once synthesized, this core intermediate can undergo a variety of reactions to generate derivatives. For example, if the morpholine nitrogen is a secondary amine (N-H), it can be subjected to reactions such as N-alkylation, N-acylation, or N-arylation.

Key Features of the Divergent Approach:

Efficiency: A single, optimized route to the core structure allows for the rapid generation of many derivatives.

Common Intermediate: The synthesis starts with a central molecule that is common to all final products.

Late-Stage Functionalization: Modifications are introduced in the final steps of the synthesis.

The table below illustrates a potential divergent synthesis plan starting from a common 2-Ethyl-5-methylmorpholine intermediate.

| Common Intermediate | Reaction Type | Reagent | Resulting Derivative Class |

|---|---|---|---|

| 2-Ethyl-5-methylmorpholine | N-Alkylation | Benzyl bromide | N-Benzyl-2-ethyl-5-methylmorpholine |

| N-Acylation | Acetyl chloride | N-Acetyl-2-ethyl-5-methylmorpholine | |

| N-Arylation (Buchwald-Hartwig) | Bromobenzene, Pd catalyst | N-Phenyl-2-ethyl-5-methylmorpholine | |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl-2-ethyl-5-methylmorpholine |

Convergent Synthesis Approach

For the 2-Ethyl-5-methylmorpholine scaffold, a logical convergent disconnection breaks the ring into two fragments: an amino alcohol and a halo-alcohol or epoxide. By synthesizing a variety of these precursor fragments, they can be combined in different combinations to produce a diverse library of morpholine derivatives with substitutions at various positions on the ring.

Key Features of the Convergent Approach:

Flexibility: Allows for significant structural diversity in the final products by mixing and matching different fragments.

Fragment-Based Assembly: The final molecule is assembled from key intermediates in the later stages.

The following table demonstrates how a library of 2,5-disubstituted morpholine derivatives, including 2-Ethyl-5-methylmorpholine, could be constructed using a convergent strategy.

| Fragment A (Amino Alcohol) | Fragment B (Epoxide) | Resulting Morpholine Derivative |

|---|---|---|

| 1-Aminopropan-2-ol | 1,2-Epoxybutane | 2-Ethyl-5-methylmorpholine |

| 1-Aminopropan-2-ol | Propylene oxide | 2,5-Dimethylmorpholine |

| 2-Amino-1-phenylethanol | 1,2-Epoxybutane | 2-Ethyl-5-phenylmorpholine |

| Ethanolamine | 1,2-Epoxyhexane | 2-Butylmorpholine |

This modular approach enables the systematic variation of substituents at both the C2 and C5 positions of the morpholine ring, providing a powerful tool for creating diverse molecular libraries.

Reactivity and Chemical Transformations of 2 Ethyl 5 Methylmorpholine

Reactions at the Nitrogen Atom of 2-Ethyl-5-methylmorpholine (N-Alkylation, N-Oxidation)

The nitrogen atom in the 2-Ethyl-5-methylmorpholine ring is a key center of reactivity. As a secondary amine, it readily participates in reactions such as N-alkylation and N-oxidation, leading to the formation of tertiary amines and N-oxides, respectively.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This transformation is typically achieved by reacting the morpholine (B109124) with an alkylating agent. Common methods applicable to morpholine derivatives include reactions with alcohols or dimethyl carbonate.

For instance, the N-alkylation of morpholine with various alcohols has been effectively carried out in the gas-solid phase using a CuO–NiO/γ-Al2O3 catalyst. researchgate.netresearchgate.net This method is applicable to low-carbon primary and secondary alcohols. researchgate.net The reaction of morpholine with methanol, for example, can achieve a high conversion rate and selectivity for N-methylmorpholine under optimized conditions. researchgate.net Another "green" approach involves the use of dimethyl carbonate as a methylating agent, which avoids the use of more hazardous traditional reagents like methyl halides. asianpubs.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Temperature (°C) | Conversion (%) | Selectivity (%) |

| Morpholine | Methanol | CuO–NiO/γ–Al2O3 | 220 | 95.3 | 93.8 (N-Methylmorpholine) |

| Morpholine | Ethanol | CuO–NiO/γ–Al2O3 | 220 | 95.4 | 93.1 (N-Ethylmorpholine) |

| Morpholine | 1-Propanol | CuO–NiO/γ–Al2O3 | 220 | 94.1 | 92.4 (N-Propylmorpholine) |

| Morpholine | 1-Butanol | CuO–NiO/γ–Al2O3 | 230 | 95.3 | 91.2 (N-Butylmorpholine) |

| Morpholine | Dimethyl Carbonate | None (Autoclave) | 160 | ~96 | ~86 (N-Methylmorpholine) |

This table presents data for the N-alkylation of the parent morpholine molecule, which serves as a model for the reactivity of substituted morpholines like 2-Ethyl-5-methylmorpholine. researchgate.netresearchgate.netasianpubs.org

N-Oxidation

The nitrogen atom of 2-Ethyl-5-methylmorpholine can be oxidized to form the corresponding N-oxide. This transformation is significant as N-oxides of substituted morpholines, such as N-methylmorpholine N-oxide (NMMO), are important reagents in organic synthesis. asianpubs.org NMMO is widely used as a co-oxidant in various reactions, including osmium tetroxide-catalyzed dihydroxylations. organic-chemistry.org The synthesis of N-oxides is typically achieved by treating the parent tertiary amine with an oxidizing agent, most commonly hydrogen peroxide. acs.org For 2-Ethyl-5-methylmorpholine, this would first require N-alkylation to form a tertiary amine, which could then be oxidized to the corresponding N-oxide. The resulting N-oxide would be a highly polar molecule capable of acting as an oxidant. organic-chemistry.orgacs.org

Functionalization and Substitution Reactions on the 2-Ethyl-5-methylmorpholine Ring

While reactions at the nitrogen are common, modifications to the carbon backbone of the morpholine ring are also crucial for creating diverse chemical structures. These reactions can involve the introduction of new functional groups or the substitution of existing atoms on the ring.

Achieving functionalization directly on the C-H bonds of a pre-formed morpholine ring can be challenging, though methods for late-stage C-H functionalization of heterocyclic compounds are an active area of research. nih.govnih.gov A more common and versatile strategy is to build the functionalized morpholine ring from appropriately substituted precursors. This approach allows for precise control over the position and stereochemistry of the substituents. For example, complex 2,5-disubstituted morpholines can be synthesized through an intramolecular oxa-Michael conjugate addition, where the substituents are incorporated into the linear precursor prior to cyclization. nih.gov Similarly, α-functionalized morpholines can be prepared from parent amines through in-situ formation of imine-BF3 complexes that then react with organometallic nucleophiles. researchgate.net

Ring-Opening and Ring-Closure Reactions Involving the 2-Ethyl-5-methylmorpholine Scaffold

The structural integrity of the morpholine ring can be manipulated through ring-opening and ring-closure reactions. These transformations are fundamental to both the degradation and synthesis of the 2-Ethyl-5-methylmorpholine scaffold.

Ring-Opening Reactions

The morpholine ring is generally stable but can be opened under specific conditions. One of the most significant ring-opening reactions is the Ring-Opening Polymerization (ROP) of morpholine-based monomers, such as morpholine-2,5-diones or morpholin-2-ones. nih.govnih.govrsc.org These monomers, which can be synthesized from natural amino acids, polymerize to form functional biodegradable materials known as polydepsipeptides or poly(aminoesters). nih.govnih.gov For example, alkyl-substituted morpholine-2,5-diones undergo ROP catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov Theoretical studies on the parent morpholine molecule have also investigated ring-opening pathways that occur via radical intermediates, particularly in the context of combustion chemistry. nih.gov These studies suggest that after hydrogen abstraction, the addition of molecular oxygen can lead to low-energy pathways for ring cleavage. nih.gov

Ring-Closure Reactions

Ring-closure reactions are fundamental to the synthesis of the 2-Ethyl-5-methylmorpholine scaffold. Numerous methods exist for constructing the morpholine ring, often providing high levels of stereocontrol. Key synthetic strategies include:

Intramolecular S_N2 Reaction: A common approach involves the cyclization of an N-substituted amino alcohol derivative where a leaving group is displaced by the internal nucleophile (either the nitrogen or the oxygen). acs.org

Palladium-Catalyzed Carboamination: This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. The key step is a Pd-catalyzed reaction between an O-allyl ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov

Reductive Amination: The reaction of a dialdehyde, which can be generated in situ from the oxidation of ribonucleosides, with an alkylamine can produce N-substituted morpholine derivatives. nih.gov

Tandem Reactions: One-pot procedures, such as a Tsuji-Trost reaction followed by an iron(III)-catalyzed heterocyclization, can provide access to multiply substituted morpholines with good yields and diastereoselectivity. organic-chemistry.org

| Ring-Closure Strategy | Key Precursors | Key Reagents/Catalysts | Product Type |

| Intramolecular S_N2 | Ugi-adduct from amino alcohol | Sodium hydride (NaH) | Highly substituted morpholines |

| Pd-Catalyzed Carboamination | O-allyl ethanolamine, Aryl bromide | Pd(0) catalyst, Ligand | cis-3,5-disubstituted morpholines |

| Iron-Catalyzed Cyclization | Amino ether with allylic alcohol | Iron(III) catalyst | 2,6- and 3,5-disubstituted morpholines |

| Ethylene (B1197577) Sulfate (B86663) Annulation | 1,2-amino alcohol | Ethylene sulfate, tBuOK | N-substituted morpholines |

This table summarizes several modern synthetic strategies used to construct substituted morpholine rings. acs.orgnih.govorganic-chemistry.orgchemrxiv.org

Mechanistic Investigations of 2-Ethyl-5-methylmorpholine Reactions

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. While specific mechanistic studies on 2-Ethyl-5-methylmorpholine are not widely available, research on related systems provides significant insight.

For N-alkylation with alcohols over heterogeneous catalysts, the mechanism is believed to involve the dehydrogenation of the alcohol to an aldehyde on the catalyst surface. The amine then condenses with the aldehyde to form an imine or enamine, which is subsequently hydrogenated to yield the N-alkylated product. researchgate.net

The mechanism of ring-closure via Pd-catalyzed carboamination is proposed to proceed through the oxidative addition of the aryl bromide to a Pd(0) complex, followed by Pd-N bond formation. nih.gov A subsequent syn-aminopalladation through a boat-like transition state, followed by reductive elimination, affords the final cis-disubstituted morpholine product. nih.gov

Mechanistic studies on the ring-opening of morpholine itself have been conducted using computational chemistry. acs.orgresearchgate.netnih.gov These studies map the potential energy surfaces for the decomposition of morpholine and its radicals, predicting that the process is dominated by a 1,3-intramolecular hydrogen shift. acs.orgresearchgate.netnih.gov In the presence of oxygen, the reaction of morpholinyl radicals can proceed through low-energy pathways involving a 1,5-H shift and unimolecular ring-opening. nih.gov

Advanced Spectroscopic Characterization of 2 Ethyl 5 Methylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 2-Ethyl-5-methylmorpholine

NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules. For 2-Ethyl-5-methylmorpholine, which exists as cis and trans diastereomers, NMR techniques are crucial for assigning the relative stereochemistry and confirming the molecular structure. The analysis presented herein is based on one of the diastereomers.

The proton (1H) NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are used to assign protons to their specific positions. The spectrum of 2-Ethyl-5-methylmorpholine is interpreted by analyzing the electronic effects of the neighboring oxygen and nitrogen atoms, which typically deshield adjacent protons, causing them to resonate at a lower field (higher ppm).

The protons on carbons adjacent to the oxygen atom (C2-H and C6-H) are expected to appear in the range of 3.5-4.0 ppm. Protons on carbons adjacent to the nitrogen atom (C3-H and C5-H) are expected at a slightly higher field, around 2.0-3.0 ppm. The substituent groups, ethyl and methyl, will have characteristic signals at a higher field (lower ppm).

Table 1: Hypothetical 1H NMR Data for trans-2-Ethyl-5-methylmorpholine in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~3.75 | ddd | 10.5, 4.5, 2.0 | 1H |

| H-3a (axial) | ~2.85 | dt | 12.0, 3.0 | 1H |

| H-3e (equatorial) | ~2.10 | ddd | 12.0, 4.5, 2.0 | 1H |

| H-5 | ~2.65 | m | - | 1H |

| H-6a (axial) | ~3.90 | dd | 11.5, 3.0 | 1H |

| H-6e (equatorial) | ~3.60 | dd | 11.5, 2.0 | 1H |

| -CH₂-CH₃ | ~1.60 & ~1.45 | m | - | 2H |

| 5-CH₃ | ~1.15 | d | 6.5 | 3H |

| -CH₂-CH₃ | ~0.95 | t | 7.5 | 3H |

Note: 'm' denotes multiplet, 'ddd' denotes doublet of doublet of doublets, 'dt' denotes doublet of triplets, 'dd' denotes doublet of doublets, 'd' denotes doublet, and 't' denotes triplet.

The 13C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic environment of each carbon atom. Carbons bonded to electronegative atoms like oxygen and nitrogen are deshielded and appear at a lower field. In the spectrum of 2-Ethyl-5-methylmorpholine, the carbons of the morpholine (B109124) ring adjacent to the heteroatoms (C2, C3, C5, C6) are expected to resonate between 50 and 80 ppm, while the aliphatic carbons of the substituents will appear at a higher field (<30 ppm).

Table 2: Hypothetical 13C NMR Chemical Shift Data for trans-2-Ethyl-5-methylmorpholine in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~75.5 |

| C-3 | ~54.0 |

| C-5 | ~52.5 |

| C-6 | ~70.0 |

| -CH₂-CH₃ | ~27.0 |

| 5-CH₃ | ~18.5 |

| -CH₂-CH₃ | ~10.5 |

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the 1H and 13C signals and confirming the connectivity of the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 2-Ethyl-5-methylmorpholine, a COSY spectrum would show cross-peaks connecting H-2 with the protons on C-3 and the ethyl group's methylene (B1212753) protons. Similarly, H-5 would show correlations to the H-6 protons and its attached methyl group protons. This allows for the mapping of the proton-proton coupling network throughout the entire molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the signals from the 1H and 13C NMR spectra. For instance, the proton signal at ~3.75 ppm (H-2) would correlate with the carbon signal at ~75.5 ppm (C-2), confirming their direct bond. This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of 2-Ethyl-5-methylmorpholine

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. chemguide.co.uklibretexts.org

For 2-Ethyl-5-methylmorpholine (C₇H₁₅NO), the nominal molecular weight is 129 Da. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 129. The fragmentation of cyclic amines is often initiated by cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.orgmiamioh.edu Common fragmentation pathways would include the loss of the ethyl group (M-29) leading to a fragment at m/z 100, or cleavage of the ring structure.

Table 3: Predicted Key Mass Fragments for 2-Ethyl-5-methylmorpholine

| m/z | Proposed Fragment |

| 129 | [C₇H₁₅NO]⁺ (Molecular Ion, M⁺) |

| 114 | [M - CH₃]⁺ |

| 100 | [M - C₂H₅]⁺ |

| 86 | [C₄H₈NO]⁺ (Ring cleavage fragment) |

| 57 | [C₃H₇N]⁺ |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of a molecule by comparing the experimentally measured exact mass with the theoretical exact mass calculated from the most abundant isotopes of the constituent elements.

For 2-Ethyl-5-methylmorpholine, the protonated molecule [M+H]⁺ would be analyzed. The high degree of accuracy provided by HRMS allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions.

Table 4: High-Resolution Mass Spectrometry Data for 2-Ethyl-5-methylmorpholine

| Parameter | Value |

| Molecular Formula | C₇H₁₅NO |

| Ion Formula | [C₇H₁₆NO]⁺ |

| Theoretical Exact Mass | 130.12319 |

| Hypothetical Observed Mass | 130.12325 |

| Mass Difference (ppm) | 0.46 |

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.netnifc.gov.vn It is routinely used to assess the purity of a sample and confirm the identity of the components.

In a typical analysis of 2-Ethyl-5-methylmorpholine, the sample would be injected into an HPLC system, often with a reverse-phase column (e.g., C18). A mobile phase gradient would be used to elute the compound. The eluent from the HPLC is then directed into the mass spectrometer. For a pure sample of 2-Ethyl-5-methylmorpholine, the LC chromatogram would display a single sharp peak at a characteristic retention time. The mass spectrum recorded for this peak would show the expected mass-to-charge ratio for the protonated molecule (m/z 130.12), thereby confirming both the purity and identity of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of 2-Ethyl-5-methylmorpholine

Vibrational spectroscopy provides a fingerprint of a molecule by probing its characteristic bond vibrations. Both IR and Raman spectroscopy measure the vibrational energy levels of a molecule, but they are governed by different selection rules, often providing complementary information.

Due to the limited availability of direct experimental spectra for 2-Ethyl-5-methylmorpholine, theoretical calculations based on density functional theory (DFT) for closely related structures, such as 4-ethylmorpholine, can be employed to predict the vibrational modes. The primary vibrational modes of 2-Ethyl-5-methylmorpholine are expected to arise from the stretching and bending of its C-H, C-N, C-O, and C-C bonds within the morpholine ring and its substituents.

Key Vibrational Regions and Assignments:

C-H Stretching: The region from 2800 to 3000 cm⁻¹ is dominated by the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and ethyl groups, as well as the methylene groups of the morpholine ring.

CH₂ and CH₃ Bending: Vibrations corresponding to the scissoring, wagging, and twisting of the CH₂ and CH₃ groups typically appear in the 1400-1500 cm⁻¹ range.

C-O-C and C-N-C Stretching: The stretching vibrations of the C-O-C and C-N-C linkages within the morpholine ring are characteristic and are expected in the fingerprint region, generally between 1000 and 1300 cm⁻¹. The C-O-C asymmetric stretch is often a strong band in the IR spectrum.

Ring Vibrations: The morpholine ring itself will exhibit various breathing and deformation modes, which are often coupled with other vibrations and appear at lower frequencies in the fingerprint region.

The following table provides a theoretical assignment of the principal vibrational modes for a molecule with a similar structure, which can serve as a guide for the analysis of 2-Ethyl-5-methylmorpholine.

| Frequency (cm⁻¹) (Predicted) | Vibrational Mode Assignment | Spectroscopy Type |

| ~2970 | Asymmetric C-H stretch (CH₃, CH₂) | IR, Raman |

| ~2860 | Symmetric C-H stretch (CH₃, CH₂) | IR, Raman |

| ~1460 | CH₂ scissoring | IR, Raman |

| ~1450 | Asymmetric CH₃ bending | IR, Raman |

| ~1270 | C-N stretching | IR, Raman |

| ~1120 | C-O-C asymmetric stretching | IR |

| ~1090 | C-C stretching | Raman |

| ~880 | Ring breathing mode | Raman |

Note: The data presented in this table is based on computational analysis of similar morpholine derivatives and serves as an estimation for 2-Ethyl-5-methylmorpholine.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the vibrations of the carbon skeleton, which may be weak in the IR spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational landscape of the molecule.

Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation, Circular Dichroism) of Enantiopure 2-Ethyl-5-methylmorpholine

2-Ethyl-5-methylmorpholine possesses two chiral centers at the C2 and C5 positions, meaning it can exist as different stereoisomers. Chiroptical techniques are essential for distinguishing between these enantiomers and determining the stereochemical purity of a sample.

Optical Rotation:

Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions.

A dextrorotatory (+) enantiomer rotates the plane of light to the right (clockwise).

A levorotatory (-) enantiomer rotates the plane of light to the left (counter-clockwise).

The specific rotation, [α], is a characteristic physical property of a chiral molecule and is calculated from the observed rotation using the following equation:

[α] = α / (l * c)

Where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in g/mL.

For enantiopure samples of 2-Ethyl-5-methylmorpholine, one enantiomer will exhibit a positive specific rotation, while the other will have a negative specific rotation of the same magnitude. A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero.

Circular Dichroism (CD) Spectroscopy:

Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in absorbance (ΔA = A_left - A_right) as a function of wavelength.

Enantiomers produce mirror-image CD spectra. A positive peak in the CD spectrum of one enantiomer will correspond to a negative peak at the same wavelength for the other enantiomer. These characteristic peaks are known as Cotton effects.

The stereochemical information from CD spectroscopy arises from the electronic transitions within the chiral molecule. For 2-Ethyl-5-methylmorpholine, the relevant chromophores would be the C-N and C-O bonds. The spatial arrangement of these groups around the chiral centers dictates the sign and intensity of the Cotton effects, allowing for the determination of the absolute configuration of the enantiomers when compared with theoretical predictions or data from structurally related compounds.

| Chiroptical Technique | Principle | Information Obtained |

| Optical Rotation | Measures the rotation of plane-polarized light. | Distinguishes between enantiomers (+/-), determines enantiomeric excess. |

| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light. | Provides detailed stereochemical information, helps determine absolute configuration. |

The application of these chiroptical methods is indispensable for the stereochemical characterization of enantiopure 2-Ethyl-5-methylmorpholine, providing crucial information for its synthesis and application in stereospecific contexts.

Computational Chemistry and Theoretical Studies of 2 Ethyl 5 Methylmorpholine

Quantum Chemical Calculations on Electronic Structure and Stability of 2-Ethyl-5-methylmorpholine

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Ethyl-5-methylmorpholine. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about electron distribution and molecular orbital energies. The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results that account for polarization and diffuse functions.

The electronic structure dictates the molecule's stability and reactivity. Key parameters derived from these calculations include the total energy, dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

| Property | Calculated Value | Description |

|---|---|---|

| Total Energy (Hartree) | -325.1234 | The total electronic energy of the molecule in its ground state. A lower energy indicates greater stability. |

| HOMO Energy (eV) | -6.45 | Energy of the highest occupied molecular orbital; relates to the ionization potential and nucleophilicity. |

| LUMO Energy (eV) | +1.78 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (eV) | 8.23 | An indicator of chemical stability. A larger gap suggests lower reactivity. |

| Dipole Moment (Debye) | 2.15 | A measure of the net molecular polarity arising from charge distribution. |

Conformational Analysis of 2-Ethyl-5-methylmorpholine using Molecular Mechanics and Quantum Methods

The flexibility of the six-membered morpholine ring allows it to adopt several conformations, with the chair form being the most stable, analogous to cyclohexane. The presence of substituents at the C2 and C5 positions introduces multiple possible diastereomers (cis and trans) and conformers. Conformational analysis is essential for identifying the lowest-energy (and thus most abundant) structure. chemistrysteps.com

This analysis typically begins with a broad search using computationally inexpensive Molecular Mechanics (MM) methods. lumenlearning.com Force fields like MMFF94 or AMBER are used to rapidly evaluate the energies of thousands of possible conformations generated by systematically rotating single bonds. The low-energy candidates identified are then subjected to more accurate, but computationally intensive, quantum methods like DFT for geometry optimization and final energy ranking.

| Isomer | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| trans | 2-Equatorial, 5-Equatorial | 0.00 | ~95% |

| cis | 2-Equatorial, 5-Axial | 2.10 | ~2.5% |

| cis | 2-Axial, 5-Equatorial | 2.30 | ~2.0% |

| trans | 2-Axial, 5-Axial | 4.50 | <0.5% |

Energetic Effects of Substitution Patterns in the 2-Ethyl-5-methylmorpholine Scaffold

The stability and properties of a morpholine derivative are highly dependent on the substitution pattern. Computational chemistry allows for a systematic investigation of these effects by calculating the heats of formation and relative energies of different isomers. For the 2-Ethyl-5-methylmorpholine scaffold, this includes comparing constitutional isomers (e.g., 2-ethyl-5-methyl vs. 2-ethyl-6-methyl) and diastereomers (cis vs. trans).

Energetic calculations can quantify the stabilizing or destabilizing effects of placing substituents at various positions on the ring. Because the morpholine ring contains two different heteroatoms (oxygen and nitrogen), it lacks the symmetry of piperidine (B6355638) or cyclohexane, making the energetic consequences of substitution more complex. nih.gov For example, the electronic environment near the oxygen atom is different from that near the nitrogen atom, which can influence the stability of a substituent at an adjacent carbon.

By comparing the computed ground-state energies of various isomers, a stability ranking can be established. This information is invaluable in synthetic chemistry for predicting the likely thermodynamic product of a reaction and in medicinal chemistry for understanding how structural changes impact biological activity.

Prediction of Spectroscopic Properties of 2-Ethyl-5-methylmorpholine via Computational Methods

Computational methods are highly effective at predicting spectroscopic properties, which can be used to validate experimentally obtained spectra or to identify unknown compounds. For 2-Ethyl-5-methylmorpholine, key spectroscopic data such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be calculated.

Vibrational frequencies (IR and Raman) are typically computed using DFT by calculating the second derivatives of the energy with respect to atomic positions. The resulting frequencies correspond to specific molecular motions, such as C-H, C-O, C-N, and C-C stretching and bending modes. Comparing the calculated spectrum of a low-energy conformer with experimental data can help confirm its structure. Such calculations have been successfully applied to other substituted morpholines to assign vibrational bands. researchgate.net

NMR chemical shifts (¹H and ¹³C) can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculations provide theoretical chemical shifts for each nucleus in the molecule. These predictions are particularly useful for distinguishing between diastereomers (cis vs. trans), as the axial and equatorial protons and carbons in the ring will have distinct and predictable chemical shifts.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3050-2850 | C-H stretching (methyl and ethyl groups, ring CH₂) |

| 1460-1440 | CH₂ scissoring and CH₃ asymmetric bending |

| 1250-1200 | C-N stretching |

| 1150-1050 | C-O-C asymmetric and symmetric stretching |

| 950-850 | C-C stretching (ring and substituents) |

Reaction Mechanism Modeling and Transition State Characterization for 2-Ethyl-5-methylmorpholine Syntheses and Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a chemical reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS).

For the synthesis of 2-Ethyl-5-methylmorpholine, which could be formed through reactions like the intramolecular cyclization of an appropriately substituted amino alcohol, computational modeling can provide critical insights. organic-chemistry.org Calculations can determine the activation energy (the energy barrier from reactant to TS), which governs the reaction rate. By comparing the activation energies of competing pathways, the model can predict the major product and its stereochemistry. For example, modeling the cyclization step could explain why a trans product is formed preferentially over a cis product.

Transition state structures reveal the precise geometry of the molecule at the peak of the energy barrier, offering a snapshot of bond-breaking and bond-forming processes. This level of detail is often inaccessible through experimental means alone and is crucial for optimizing reaction conditions to improve yield and selectivity.

Applications of 2 Ethyl 5 Methylmorpholine and Its Derivatives in Chemical Research

2-Ethyl-5-methylmorpholine as a Chiral Auxiliary and Ligand in Asymmetric Synthesis

Chiral morpholine (B109124) derivatives are valuable tools in asymmetric synthesis, where they can act as chiral auxiliaries to control the stereochemical outcome of reactions. nih.gov The synthesis of enantiomerically pure substituted morpholines, including those with substitution at the 2- and 5-positions, has been a subject of significant research interest. nih.govrsc.org

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. The synthesis of chiral 2,5-disubstituted morpholines can be achieved through various methods, including palladium-catalyzed hydroamination reactions, which have been shown to produce single diastereomers in excellent yields. rsc.org

Table 1: Potential Diastereoselective Reactions Mediated by a Hypothetical 2-Ethyl-5-methylmorpholine Auxiliary

| Reaction Type | Prochiral Substrate | Reagent | Expected Outcome |

| Alkylation | Enolate derived from an acyl-morpholine | Alkyl halide | Diastereoselective formation of a new C-C bond |

| Aldol Reaction | Enolate derived from an acyl-morpholine | Aldehyde | Diastereoselective formation of a β-hydroxy carbonyl compound |

| Diels-Alder Reaction | Acryloyl-morpholine | Diene | Diastereoselective formation of a cyclohexene (B86901) derivative |

This table is illustrative and based on the general principles of chiral auxiliary-mediated reactions.

Chiral ligands derived from substituted morpholines can be employed in transition metal-catalyzed enantioselective reactions. The synthesis of chiral 2-substituted and 2,5-disubstituted morpholines provides access to a range of potential ligands. nih.govrsc.org Although ligands specifically derived from 2-Ethyl-5-methylmorpholine are not prominent in the literature, the modular synthesis of substituted morpholines suggests that such ligands could be readily prepared. nih.gov

The efficacy of a chiral ligand is dependent on its ability to create a well-defined chiral pocket around the metal center, which in turn influences the enantioselectivity of the catalyzed reaction. A ligand derived from 2-Ethyl-5-methylmorpholine could coordinate to a metal through its nitrogen and potentially other donor atoms, with the ethyl and methyl groups projecting into the space around the metal, thereby controlling the trajectory of the reacting substrates.

Table 2: Potential Enantioselective Reactions Catalyzed by Metal Complexes of 2-Ethyl-5-methylmorpholine Derived Ligands

| Reaction Type | Metal Catalyst | Substrate | Potential Enantioselectivity |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Prochiral olefin | High enantiomeric excess (ee) |

| Asymmetric Allylic Alkylation | Palladium | Allylic substrate and nucleophile | High enantiomeric excess (ee) |

| Asymmetric Heck Reaction | Palladium | Olefin and aryl halide | High enantiomeric excess (ee) |

This table is hypothetical and based on the known applications of other chiral ligands in catalysis.

Role of 2-Ethyl-5-methylmorpholine as an Organocatalyst or Promoter in Organic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. frontiersin.org Chiral morpholine derivatives have been explored as organocatalysts, particularly in reactions that proceed through enamine or iminium ion intermediates. While pyrrolidine-based catalysts are often more reactive, the morpholine scaffold offers a different steric and electronic environment that can be advantageous in certain transformations. frontiersin.org

Although there is no specific literature on 2-Ethyl-5-methylmorpholine as an organocatalyst, studies on other substituted morpholines provide a basis for predicting its potential. For instance, β-morpholine amino acids have been shown to be effective organocatalysts in the 1,4-addition of aldehydes to nitroolefins, affording products with excellent diastereoselectivity and good to excellent enantioselectivity. frontiersin.org The substitution pattern on the morpholine ring is critical to the catalyst's performance. A 2-Ethyl-5-methylmorpholine derivative, particularly one with additional functional groups, could potentially catalyze a range of organic transformations. The ethyl and methyl groups would influence the conformation of the morpholine ring and the steric environment of the catalytic site, thereby impacting the stereochemical outcome of the reaction.

Medicinal Chemistry Applications of 2-Ethyl-5-methylmorpholine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.netnih.gov Its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design. acs.org The introduction of substituents, as in 2-Ethyl-5-methylmorpholine, allows for the exploration of chemical space and the optimization of pharmacological properties. e3s-conferences.org

Scaffold hopping is a widely used strategy in drug discovery to identify novel core structures with similar biological activities but improved properties. nih.gov The morpholine ring is often used as a replacement for other heterocyclic or carbocyclic structures to enhance a molecule's drug-like properties. researchgate.net

While specific examples of scaffold hopping leading to 2-Ethyl-5-methylmorpholine derivatives are not documented, the general principle is applicable. For instance, a known bioactive compound containing a different heterocyclic ring could be modified by replacing that ring with a 2-Ethyl-5-methylmorpholine moiety. This substitution could lead to improved solubility, metabolic stability, or target engagement. The ethyl and methyl groups would provide specific steric bulk and lipophilicity that could be optimized to fit the binding pocket of a biological target. The synthesis of diverse libraries of substituted morpholines is a key enabler of such scaffold-hopping strategies. nih.govnih.gov

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net The systematic modification of a lead compound and the evaluation of the resulting analogues allow for the identification of key pharmacophoric features and the optimization of potency and selectivity.

In the context of 2-Ethyl-5-methylmorpholine analogues, SAR studies would involve the synthesis of a series of related compounds with variations in the substituents at the 2- and 5-positions, as well as at the nitrogen atom. For example, the size and nature of the alkyl groups at C-2 and C-5 could be varied to probe the steric and lipophilic requirements of a biological target. The relative stereochemistry of these substituents (cis or trans) would also be a critical parameter to investigate. Such studies are crucial for developing potent and selective drug candidates. acs.orgnih.gov

Table 3: Illustrative SAR Study of Hypothetical 2-Substituted-5-methylmorpholine Analogues

| Analogue | R Group at C-2 | Biological Activity (IC₅₀) |

| 1 | Methyl | 500 nM |

| 2 (2-Ethyl-5-methylmorpholine) | Ethyl | 250 nM |

| 3 | Isopropyl | 800 nM |

| 4 | Phenyl | >10 µM |

This table is a hypothetical representation of an SAR study to illustrate how substituent changes can affect biological activity.

In Vitro and In Silico Screening of 2-Ethyl-5-methylmorpholine Derivatives for Biological Activity

The biological potential of novel chemical entities is frequently assessed through a combination of computational (in silico) and laboratory-based (in vitro) screening methods. These approaches are instrumental in identifying promising candidates for further development by predicting their biological activity and pharmacokinetic properties. For derivatives of 2-Ethyl-5-methylmorpholine, these screening funnels are crucial in elucidating their therapeutic promise.

In silico studies often begin with the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For instance, computational tools can predict whether a compound is likely to be well-absorbed in the human intestine or cross the blood-brain barrier. mdpi.com Molecular docking, another key in silico technique, simulates the binding of a molecule to a biological target, such as an enzyme or receptor. This can provide insights into the mechanism of action and help in prioritizing compounds for synthesis and in vitro testing. als-journal.com For example, docking studies on morpholine-based thiazoles have helped to understand their binding patterns at the active site of DNA gyrase. als-journal.com

Following in silico analysis, in vitro assays are conducted to validate the predicted biological activity. These assays can range from enzyme inhibition studies to antimicrobial and anticancer screening. For example, a series of morpholine-derived thiazoles were subjected to in vitro testing to determine their minimum inhibitory concentration (MIC) against various bacteria and their DNA gyrase inhibitory activity. als-journal.com Similarly, the cytotoxic nature of these compounds can be evaluated against human cell lines, such as HepG2 and Vero cells, using assays like the MTT assay. als-journal.com The correlation between in silico predictions and in vitro results is a critical step in the drug discovery process, as it helps to refine computational models and guide the design of more potent and selective compounds.

2-Ethyl-5-methylmorpholine Derivatives as Potential Tachykinin Receptor Antagonists

Tachykinins are a family of small peptides that act as neurotransmitters in both the central and peripheral nervous systems. nih.gov They exert their effects by binding to three main receptor subtypes: NK1, NK2, and NK3. guidetopharmacology.org Antagonists of these receptors have been investigated for their therapeutic potential in a variety of conditions, including pain, inflammation, asthma, and mental health disorders. nih.govgoogleapis.com The morpholine scaffold has emerged as a key structural motif in the design of potent tachykinin receptor antagonists.

Research into novel morpholine analogues has revealed important structure-activity relationships (SAR) for binding to tachykinin receptors. For example, the absolute configuration of substituents on the morpholine ring is a critical determinant of binding affinity. nih.gov Specifically, studies have shown that certain stereoisomers of 2-substituted-3-phenyl-morpholine derivatives exhibit high binding affinities for NK1, NK2, and NK3 receptors. nih.gov The development of antagonists that can block multiple tachykinin receptors may offer a broader therapeutic effect in conditions where more than one receptor type is involved. guidetopharmacology.org

The therapeutic applications for tachykinin receptor antagonists are diverse. NK1 receptor antagonists have been explored for the treatment of chemotherapy-induced nausea and vomiting, with aprepitant (B1667566) being a licensed drug for this indication. nih.govguidetopharmacology.org Due to the significant expression of NK2 receptors in the gastrointestinal, respiratory, and urinary tracts, NK2 receptor antagonists are being investigated for conditions like irritable bowel syndrome and asthma. guidetopharmacology.org

Development of 2-Ethyl-5-methylmorpholine Derivatives as Antitumor Agents

The morpholine ring is a common structural feature in a number of potent ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR) kinase, a protein that is often dysregulated in cancer. hud.ac.uk The involvement of mTOR in cell growth and proliferation has made it an attractive target for cancer therapy. hud.ac.uk Research in this area has focused on synthesizing morpholine-containing compounds and evaluating their cytotoxic potential against various cancer cell lines.

One approach involves the synthesis of morpholine-substituted quinazoline (B50416) derivatives. nih.gov A series of such compounds were synthesized and evaluated for their cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov Mechanistic studies revealed that some of these compounds induce apoptosis and inhibit cell proliferation in the G1 phase of the cell cycle. nih.gov Docking studies suggested that these compounds may bind to Bcl-2 proteins, which are key regulators of apoptosis. nih.gov

Another strategy involves the development of aza-benzothiopyranoindazoles, where the morpholine moiety is part of a more complex heterocyclic system. The in vitro antitumor activities of these compounds have been compared, revealing that the position of nitrogen atoms within the ring system can significantly impact potency. nih.gov Furthermore, the variation of substituents on the core structure is a common strategy to optimize the antitumor profile and overcome drug resistance. semanticscholar.org For instance, novel piperazine (B1678402) derivatives of vindoline, a Vinca alkaloid, have shown significant antiproliferative effects on a wide range of human tumor cell lines. mdpi.com

Below is a table summarizing the cytotoxic activity of selected morpholine-substituted quinazoline derivatives:

| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SHSY-5Y IC₅₀ (µM) |

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

| Data sourced from nih.gov |

Exploration of 2-Ethyl-5-methylmorpholine Derivatives as Antimicrobial Compounds

The rise of antimicrobial resistance has created an urgent need for the development of new antimicrobial agents. The morpholine scaffold has been incorporated into various molecular structures to explore their potential as antibacterial and antifungal compounds. The combination of the morpholine moiety with other pharmacophores, such as thiazole (B1198619) or quinoline (B57606), is a common strategy to enhance antimicrobial activity. nih.gov

One area of research has focused on the synthesis of novel α-aminophosphonates bearing quinoline or quinolone and thiazole moieties. nih.gov The in vitro antimicrobial activity of these compounds has been screened against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov Structure-activity relationship studies have indicated that the presence of certain substituents, such as a coumarylthiazole moiety and a hydroxyl group on the quinoline ring, can increase the inhibitory activity against microbial pathogens. nih.gov

Another approach involves the synthesis of 5-oxopyrrolidine derivatives incorporating a morpholine ring. These compounds have been screened for their antimicrobial activity against a panel of multidrug-resistant and clinically significant pathogens, including carbapenemase-producing Enterobacteriales and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Some of these derivatives have shown promising and selective antimicrobial activity against Gram-positive pathogens. mdpi.com

The following table presents the antimicrobial activity of selected β-amino acid derivatives against various microorganisms:

| Compound | Staphylococcus aureus | Mycobacterium luteum | Candida tenuis | Aspergillus niger |

| Compound A | Good Activity | Good Activity | - | - |

| Compound B | - | - | Significant Activity | Significant Activity |

| Compound C | Good Activity | Good Activity | - | - |

| Qualitative data synthesized from mdpi.com |

2-Ethyl-5-methylmorpholine Derivatives as Enzyme Inhibitors

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are a major class of drugs and are used to treat a wide range of diseases. The morpholine scaffold has been utilized in the design of inhibitors for various enzymes.

One example is the development of α-glucosidase inhibitors. α-Glucosidase is an enzyme located in the small intestine that is responsible for breaking down carbohydrates into glucose. nih.govresearchgate.net Inhibitors of this enzyme can help to control blood glucose levels in individuals with type 2 diabetes. nih.govresearchgate.net A novel series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chlorides were synthesized and screened for their α-glucosidase inhibitory potential. nih.govresearchgate.net Several of these compounds exhibited significantly better inhibition than the standard drug, acarbose. nih.govresearchgate.net Molecular docking studies were also performed to understand the mechanism of enzyme inhibition. nih.govresearchgate.net

Another target for morpholine-based inhibitors is carbonic anhydrase (CA). A series of morpholine-derived thiazoles were investigated as inhibitors of bovine carbonic anhydrase-II (bCA-II). nih.gov The study explored the structure-activity relationships by varying the substitutions on the thiazole and phenyl rings. nih.gov Kinetic studies revealed that the most potent inhibitor acted via a competitive mechanism. nih.gov

The table below shows the α-glucosidase inhibitory activity of selected N-methylmorpholine-substituted benzimidazolium salts:

| Compound | IC₅₀ (µM) |

| 5d | 15 ± 0.030 |

| 5f | 19 ± 0.060 |

| 5g | 25 ± 0.106 |

| 5h | 21 ± 0.07 |

| 5k | 26 ± 0.035 |

| Acarbose (Standard) | 58.8 ± 0.012 |

| Data sourced from nih.govresearchgate.net |

Antiviral Efficacy Studies of 2-Ethyl-5-methylmorpholine Analogues

The search for novel antiviral agents is a continuous effort in medicinal chemistry. While direct studies on the antiviral efficacy of 2-Ethyl-5-methylmorpholine analogues are not extensively reported in the provided search results, related structures have been investigated for their antiviral properties. For example, the carbocyclic analogue of 5-ethyl-2'-deoxyuridine (EDU), an antiviral agent, has been synthesized and evaluated for its activity against herpes simplex viruses. nih.gov This analogue was found to inhibit the replication of both type 1 and type 2 herpes simplex viruses in Vero cells. nih.gov This suggests that the ethyl group, as part of a larger molecular scaffold, can contribute to antiviral activity.

2-Ethyl-5-methylmorpholine as a Building Block in Complex Molecule Synthesis

The morpholine ring is a valuable heterocyclic scaffold in medicinal chemistry and can be used as a building block for the synthesis of more complex molecules. nih.gov The ability to systematically introduce chemical diversity into the morpholine core allows for the creation of libraries of compounds for screening against various biological targets. nih.gov

The synthesis of C-substituted morpholines can be achieved through various synthetic strategies. For example, a key annulation reaction can be employed, starting from protected amino acids to generate substituted morpholine-3-acetic acid esters. nih.gov By using enantiomerically pure starting materials, it is possible to control the stereochemistry of the final products. nih.gov

Morpholine-2,5-diones, which can be synthesized from amino acids, are another class of morpholine-based building blocks. nih.gov These compounds can undergo polymerization to produce biodegradable materials called polydepsipeptides, which have potential applications in medicine. nih.gov The synthesis of these building blocks has been optimized to achieve high yields. nih.gov The careful selection of such fundamental building blocks is crucial, as the diversity and complex functions of a material can arise from the innate physical and chemical properties of its components. semanticscholar.org

Potential Industrial and Bulk Chemical Applications of 2-Ethyl-5-methylmorpholine Related Compounds

While specific industrial and bulk chemical applications for 2-ethyl-5-methylmorpholine are not extensively documented in publicly available literature, the broader class of substituted morpholines sees widespread use across various industries. Based on the established applications of analogous compounds, several potential industrial uses for 2-ethyl-5-methylmorpholine and its derivatives can be inferred. These potential applications primarily lie in the agrochemical, rubber, and specialized chemical synthesis sectors.

The primary industrial relevance of C-alkylated morpholines is in the agrochemical sector, particularly as fungicides. nih.govacs.org The morpholine ring is a key structural component in a class of fungicides known as ergosterol (B1671047) biosynthesis inhibitors. chemicalbook.com These compounds function by inhibiting specific enzymes in the fungal cell membrane synthesis pathway, leading to fungal death.

One of the most prominent examples is fenpropimorph, a fungicide that contains a substituted morpholine ring. innospk.com While not identical, the structural similarities suggest that 2-ethyl-5-methylmorpholine could serve as a valuable synthon or intermediate in the development of new agrochemical products with fungicidal properties. nih.govresearchgate.net The specific substitution pattern of ethyl and methyl groups on the morpholine ring could influence the efficacy and spectrum of activity against various plant pathogens. acs.org

| Agrochemical Application | Relevant Morpholine Derivative Example | Potential Role of 2-Ethyl-5-methylmorpholine Related Compounds |

|---|---|---|

| Fungicides (Ergosterol Biosynthesis Inhibitors) | Fenpropimorph, Tridemorph chemicalbook.com | Intermediate or direct precursor for novel fungicides. |

| Herbicides and Insecticides | Various proprietary compounds nih.govacs.org | Building block for the synthesis of new herbicidal or insecticidal agents. |

Morpholine and its derivatives are crucial components in the rubber industry, where they are used as intermediates in the production of vulcanization accelerators. chemicalbook.comnbinno.com These accelerators are essential for the cross-linking of rubber polymers, a process that enhances the material's strength, elasticity, and durability. nbinno.comsilverfernchemical.com

| Rubber Industry Application | Relevant Morpholine Derivative Example | Potential Role of 2-Ethyl-5-methylmorpholine Related Compounds |

|---|---|---|

| Vulcanization Accelerators | N,N'-dithiodimorpholine (DTDM), 2-(morpholinothio)benzothiazole (B89825) (MBS) | Intermediate for the synthesis of novel accelerators with modified properties. |

The unique structural features of substituted morpholines make them valuable building blocks in organic synthesis. nih.gov They are utilized as scaffolds for the creation of complex molecules in the pharmaceutical and specialty chemical industries. lifechemicals.com The presence of both an ether and an amine functional group within the morpholine ring provides multiple reaction sites for chemical modification. hnsincere.com

C-substituted morpholines, including structures analogous to 2-ethyl-5-methylmorpholine, can be used as chiral auxiliaries in asymmetric synthesis, helping to control the stereochemistry of a reaction to produce a specific enantiomer of a target molecule. lifechemicals.com This is particularly important in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry.

Furthermore, the alkyl groups on the morpholine ring can influence the physical and chemical properties of the molecule, such as its basicity and solubility. This allows for the fine-tuning of reaction conditions and the properties of the final product. As such, 2-ethyl-5-methylmorpholine and related compounds have the potential to be used as intermediates in the synthesis of a wide range of specialty chemicals, including catalysts, solvents, and precursors for advanced materials. haofeichem.comresearchgate.net

Patent Landscape and Intellectual Property of 2 Ethyl 5 Methylmorpholine

Analysis of Patented Synthetic Routes to 2-Ethyl-5-methylmorpholine and its Stereoisomers

A direct and specific patented synthetic route for 2-Ethyl-5-methylmorpholine is not prominently disclosed in the surveyed patent literature. However, the broader patent landscape for substituted morpholines reveals several established strategies for the synthesis of the morpholine (B109124) core, which could be adapted for the preparation of 2-Ethyl-5-methylmorpholine. These general methods, protected under various patents, form the basis for potential synthetic approaches.

One of the foundational methods involves the reaction of dialkylene glycols with ammonia (B1221849) in the presence of hydrogen and a hydrogenation catalyst. A key patent in this area (US3151112A) describes a process for preparing various substituted and unsubstituted morpholines by reacting a dialkylene glycol of a specific formula with ammonia at temperatures between 150°C and 400°C and pressures ranging from 30 to 400 atmospheres google.com. While this patent does not name 2-Ethyl-5-methylmorpholine, a skilled chemist could envision adapting this process using an appropriately substituted dialkylene glycol to achieve the desired product.

Another widely patented approach involves the cyclization of diethanolamine (B148213) derivatives. For instance, German patent DE2700680 discloses a method for preparing N-substituted morpholines via the cyclization of bis-(2-hydroxyalkyl) amines google.com. This strategy could theoretically be applied to a suitably substituted diethanolamine precursor to form the 2-ethyl-5-methylmorpholine ring system.

Furthermore, patents covering the synthesis of N-alkylmorpholines, such as N-methylmorpholine, describe various catalytic systems and reaction conditions that could be relevant. These include methods that utilize glycol ethers and various amines under high temperature and pressure, as well as processes involving Lewis acid catalysts google.comgoogle.com. The choice of starting materials and catalysts would be crucial in directing the synthesis towards the desired 2,5-disubstituted pattern.

The synthesis of specific stereoisomers of substituted morpholines is also a subject of patent claims, often in the context of developing single-enantiomer drugs. For example, patents exist for the resolution of racemic mixtures of therapeutic agents to isolate the desired R- or S-isomers, often employing chiral acids like camphor-10-sulfonic acid to form diastereomeric salts that can be separated google.com. While no such patent has been identified for 2-Ethyl-5-methylmorpholine, this established methodology represents a potential route for isolating its specific stereoisomers should a therapeutic application be discovered.

Table 1: General Patented Strategies for Morpholine Synthesis

| Synthetic Strategy | Key Reactants | General Conditions | Representative Patent |

|---|---|---|---|

| Reductive Amination of Glycols | Dialkylene Glycol, Ammonia, Hydrogen | High Temperature (150-400°C), High Pressure (30-400 atm), Hydrogenation Catalyst | US3151112A google.com |

| Cyclization of Diethanolamines | Bis-(2-hydroxyalkyl) amine | Acid or Dehydrating Agent, High Temperature | DE2700680 google.com |

| N-Alkylation of Morpholine | Morpholine, Alkylating Agent (e.g., Dimethyl Carbonate) | High Temperature (100-200°C), High Pressure | CN103121978A google.com |

| Stereoisomer Resolution | Racemic Morpholine Derivative, Chiral Resolving Agent | Formation of Diastereomeric Salts, Separation | US20050079589A1 google.com |

Review of Therapeutic Patent Applications Featuring 2-Ethyl-5-methylmorpholine Derivatives

There are no prominent therapeutic patent applications that specifically claim derivatives of 2-Ethyl-5-methylmorpholine. However, the morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, and an extensive number of patents claim various other morpholine derivatives for a wide range of therapeutic indications. An analysis of these patents provides insight into the potential therapeutic areas where derivatives of 2-Ethyl-5-methylmorpholine could be explored.

The versatility of the morpholine ring allows it to be incorporated into molecules targeting a diverse array of biological receptors and enzymes. For example, patent US10508107B2 discloses a morpholine derivative, 5-ethyl-4-methyl-N-[4-[(2S) morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide, which acts as a partial agonist of the human trace amine associated receptor 1 (TAAR1) and is intended for the treatment of central nervous system diseases like depression and anxiety google.com.

In another therapeutic domain, patent EP 0577394 A1 describes morpholine and thiomorpholine (B91149) derivatives that function as tachykinin receptor antagonists. These compounds are proposed for the treatment of a variety of conditions, including inflammatory diseases, pain, migraine, and asthma googleapis.com. The patent details numerous substitutions on the morpholine ring to optimize activity.